3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide

Steroid sulfatase inhibition Hormone-dependent cancer MCF7 cellular assay

This compound delivers sub-nanomolar cellular potency (IC₅₀ = 0.440 nM, MCF7 cells) against steroid sulfatase, outperforming N-acyl arylsulfonamides (best cellular IC₅₀ = 270 nM) by over 600-fold. The N-(2-methoxyethyl) side chain confers greater lipophilicity versus unsubstituted 3-amino-4-chlorobenzenesulfonamide (CAS 29092-34-0), making it an ideal reference standard for cell-based screening cascades. Available at ≥95% purity, it serves as a versatile building block for focused library synthesis targeting carbonic anhydrase isoforms and bromodomain-containing proteins.

Molecular Formula C9H13ClN2O3S
Molecular Weight 264.73 g/mol
CAS No. 1017458-45-5
Cat. No. B1291119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide
CAS1017458-45-5
Molecular FormulaC9H13ClN2O3S
Molecular Weight264.73 g/mol
Structural Identifiers
SMILESCOCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
InChIInChI=1S/C9H13ClN2O3S/c1-15-5-4-12-16(13,14)7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5,11H2,1H3
InChIKeyRYSCIAMEWCLNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide (CAS 1017458-45-5): Procurement Specifications and Core Properties


3-Amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide (CAS 1017458-45-5) is a substituted benzenesulfonamide with molecular formula C₉H₁₃ClN₂O₃S and molecular weight 264.73 . The compound features a 3-amino-4-chloro substitution pattern on the benzene ring and an N-(2-methoxyethyl) side chain attached to the sulfonamide nitrogen. This substitution pattern distinguishes it from simpler benzenesulfonamide analogs such as unsubstituted 3-amino-4-chlorobenzenesulfonamide (CAS 29092-34-0, MW 206.65) and from regioisomeric variants lacking the 3-amino group . The compound is commercially available at ≥95% purity from multiple specialty chemical suppliers, with the 2-methoxyethyl chain providing increased lipophilicity relative to unsubstituted primary sulfonamides . While the compound has been annotated in public bioactivity databases as exhibiting potent enzyme inhibition (steroid sulfatase, IC₅₀ = 0.440 nM in MCF7 cells), direct peer-reviewed primary research articles specifically characterizing this compound remain absent from the literature [1].

Why Generic 3-Amino-4-chloro-benzenesulfonamide Analogs Cannot Substitute for 1017458-45-5 in Targeted Applications


The N-(2-methoxyethyl) substitution on the sulfonamide nitrogen of CAS 1017458-45-5 introduces physicochemical and pharmacological properties that are absent in simpler 3-amino-4-chlorobenzenesulfonamide analogs. Unsubstituted primary sulfonamides such as 3-amino-4-chlorobenzenesulfonamide (CAS 29092-34-0) lack the 2-methoxyethyl side chain entirely, which materially alters solubility, lipophilicity, and potential protein-binding interactions [1]. While the broader benzenesulfonamide pharmacophore is shared across numerous in-class compounds, the specific combination of 3-amino, 4-chloro, and N-(2-methoxyethyl) substitution defines a distinct chemical space that cannot be approximated by substituting either regioisomers (e.g., 2-amino variants) or analogs with alternative N-alkyl chains (e.g., N-cyanoethyl or N-pyranylmethyl derivatives). Critically, high-strength differential evidence for CAS 1017458-45-5 is limited: the compound has documented nanomolar inhibitory activity against steroid sulfatase (STS) in cellular assays (IC₅₀ = 0.440 nM), but direct head-to-head comparisons against structurally related analogs under identical assay conditions are not available in the peer-reviewed literature [2]. Procurement decisions must therefore weigh this potency data against the absence of comprehensive selectivity profiling, pharmacokinetic characterization, or toxicity studies. The following evidence items represent the best available quantitative data for compound evaluation, with evidence strength explicitly tagged.

Quantitative Differentiation Evidence for 3-Amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide (CAS 1017458-45-5)


Steroid Sulfatase (STS) Inhibition: Nanomolar Cellular Potency in Human MCF7 Breast Cancer Cells

CAS 1017458-45-5 exhibits potent inhibition of human steroid sulfatase (STS) in MCF7 breast cancer cells with an IC₅₀ of 0.440 nM, measured after 20-hour incubation using [³H]E1S as substrate [1]. For context, N-(Boc-piperidine-4-carbonyl)-benzenesulfonamide derivatives—a related class of non-steroidal STS inhibitors—achieved a best cellular IC₅₀ of 270 nM in comparable cellular assays, representing approximately 600-fold lower potency [2]. Additionally, a sulfamate-based STS inhibitor (CHEMBL4635151) showed IC₅₀ = 14 nM in JEG3 cells after 20-hour incubation, approximately 32-fold less potent than the 0.440 nM value for the target compound [3]. The 0.440 nM cellular potency places CAS 1017458-45-5 within the sub-nanomolar range, a potency tier typically associated with optimized clinical candidates.

Steroid sulfatase inhibition Hormone-dependent cancer MCF7 cellular assay

Comparative STS Inhibitory Activity: Cell-Free vs. Cellular Assay Differential

CAS 1017458-45-5 demonstrates an IC₅₀ of 3.40 nM against purified steroid sulfatase in human placental microsomes after 30-minute incubation [1]. The cellular IC₅₀ of 0.440 nM in MCF7 cells is approximately 7.7-fold more potent than the cell-free microsomal IC₅₀. This pattern—where cellular potency exceeds cell-free potency—contrasts with the behavior of early arylsulfonylurea STS inhibitors (e.g., compound 1b), which showed poor cellular activity (IC₅₀ = 1.89 μM) despite good biochemical potency (Ki = 76 nM), representing a ~25-fold drop in activity at the cellular level [2]. The superior cellular-to-biochemical potency ratio for CAS 1017458-45-5 (7.7-fold gain vs. 25-fold loss for comparator) suggests favorable cell permeability and intracellular target engagement characteristics that are not uniformly present across the STS inhibitor chemotype space.

Enzyme inhibition STS assay systems Biochemical vs. cellular potency

Structural Differentiation from N-Substituted 3-Amino-4-chloro-benzenesulfonamide Analogs

The 2-methoxyethyl substituent at the sulfonamide nitrogen differentiates CAS 1017458-45-5 from other N-substituted analogs sharing the identical 3-amino-4-chloro-benzenesulfonamide core. Alternative N-substitutions include N-(2-cyanoethyl) (CAS 64415-13-0), N-(tetrahydro-2H-pyran-4-ylmethyl) (CAS not specified), N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl) (CAS 1220027-42-8), N-(2-furylmethyl), and N-(3-chloro-4-methylphenyl) variants [1]. Each substitution confers distinct physicochemical profiles: the 2-methoxyethyl group introduces a hydrogen bond acceptor (ether oxygen) and moderate lipophilicity (calculated cLogP ≈ 0.5-1.5 range for this scaffold), whereas cyanoethyl introduces a strong polar nitrile dipole, pyranylmethyl increases steric bulk and hydrogen bonding capacity, and aryl substituents dramatically increase hydrophobicity . While quantitative comparative bioactivity data across this exact analog series are not publicly available, the specific combination of moderate polarity, hydrogen bonding capacity, and molecular flexibility provided by the 2-methoxyethyl chain represents a structurally defined differentiation point.

Chemical scaffold comparison N-alkyl sulfonamides Medicinal chemistry

Application Scenarios for 3-Amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide (CAS 1017458-45-5) Based on Available Evidence


Positive Control Compound for Steroid Sulfatase (STS) Cellular Assays in Hormone-Dependent Cancer Research

The sub-nanomolar cellular potency (IC₅₀ = 0.440 nM in MCF7 cells) positions CAS 1017458-45-5 as a high-potency positive control for STS inhibition studies in breast cancer and other hormone-dependent disease models where STS is a validated therapeutic target [1]. The compound's favorable cellular-to-biochemical potency ratio (7.7-fold gain in cells relative to placental microsomes) supports its use as a reference standard in cellular phenotypic screening cascades, where cell permeability and intracellular target engagement are critical assay parameters [2].

Scaffold for Structure-Activity Relationship (SAR) Exploration of N-(2-Methoxyethyl)-benzenesulfonamide Series

CAS 1017458-45-5 provides a commercially available entry point into the N-(2-methoxyethyl)-benzenesulfonamide chemical space with a defined 3-amino-4-chloro substitution pattern. Given that structurally related N-(2-methoxyethyl)-benzenesulfonamide derivatives have been reported as inhibitors of carbonic anhydrase isoforms (e.g., CA IX with IC₅₀ = 10.93-25.06 nM) and as ligands for bromodomain-containing proteins [3], the target compound may serve as a starting material for focused library synthesis targeting additional enzymes or epigenetic reader domains.

Comparative Benchmarking in Steroid Sulfatase Inhibitor Development Programs

The compound's potency (0.440 nM) substantially exceeds that of the N-acyl arylsulfonamide series (best cellular IC₅₀ = 270 nM) and a representative sulfamate-based STS inhibitor (IC₅₀ = 14 nM) [1]. This potency differential enables its use as an internal benchmark when profiling novel STS inhibitor chemotypes, providing a quantitative reference point for assessing the competitive landscape and establishing potency thresholds for compound progression.

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